molecular formula C12H15N3O3 B11744593 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11744593
M. Wt: 249.27 g/mol
InChI Key: MKCVBPJQEHVCTH-UHFFFAOYSA-N
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Description

4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups, a pyrazole ring, and an aminoethyl group. This compound is part of the dihydroxybenzenes family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

4-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O3/c16-4-3-15-8-10(7-14-15)13-6-9-1-2-11(17)5-12(9)18/h1-2,5,7-8,13,16-18H,3-4,6H2

InChI Key

MKCVBPJQEHVCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CCO

Origin of Product

United States

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